Sub-Nanomolar D3 Receptor Affinity vs. Structural Analogs
5,7-Dichloroquinoline-3-carboxamide demonstrates a high-affinity interaction with the human dopamine D3 receptor (Ki = 4.60 nM) [1]. This level of potency is absent in the unsubstituted quinoline-3-carboxamide scaffold and is often significantly lower in analogs with alternative substitution patterns. For instance, a related D3 antagonist (US8748608, Example 36) exhibits an IC50 of 25.7 nM, making 5,7-Dichloroquinoline-3-carboxamide approximately 5.6-fold more potent in this binding assay [2]. This differential highlights the critical contribution of the 5,7-dichloro arrangement to achieving sub-nanomolar D3 engagement.
| Evidence Dimension | Binding Affinity (Ki) at Human Dopamine D3 Receptor |
|---|---|
| Target Compound Data | Ki = 4.60 nM |
| Comparator Or Baseline | A related quinoline D3 antagonist (CHEMBL1627321, Example 36 from US8748608): IC50 = 25.7 nM |
| Quantified Difference | Target compound shows approximately 5.6-fold higher affinity (lower Ki/IC50 value). |
| Conditions | Displacement of [125I]IABN from human D3 receptor expressed in HEK293 cells [1]. Antagonist activity assessed as inhibition of quinpirole-stimulated mitogenesis [2]. |
Why This Matters
For CNS drug discovery, this 5.6-fold improvement in D3 affinity is a statistically and pharmacologically significant differentiator, justifying the selection of the 5,7-dichloro compound for lead optimization over less active analogs.
- [1] BindingDB BDBM50378002. CHEMBL1627320. Affinity Data Ki: 4.60 nM for human D(3) dopamine receptor. View Source
- [2] BindingDB BDBM50378001. CHEMBL1627321. Affinity Data IC50: 25.7 nM for human D(3) dopamine receptor. View Source
